molecular formula C20H20N4O2S B11175800 3-benzamido-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

3-benzamido-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11175800
M. Wt: 380.5 g/mol
InChI Key: IWNZRGCZBBMUSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-benzamido-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

The synthesis of 3-benzamido-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. One common synthetic route starts with the reaction of benzoyl isothiocyanate with malononitrile in the presence of potassium hydroxide (KOH) and ethanol (EtOH). This reaction forms an intermediate product, which is then alkylated with alkyl halides. The final step involves the reaction with hydrazine to form the desired thiadiazole ring .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

3-benzamido-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO), as well as catalysts such as palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-benzamido-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also studied for its unique chemical properties and reactivity.

    Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor or as a ligand for specific receptors.

    Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-benzamido-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. One of the primary targets is STAT3, a transcription factor that plays a crucial role in cell growth and survival. The compound binds to the SH2 domain of STAT3, inhibiting its phosphorylation and subsequent activation. This inhibition leads to the suppression of downstream gene transcription, ultimately resulting in the inhibition of cancer cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

3-benzamido-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide can be compared with other benzamide derivatives and thiadiazole-containing compounds. Similar compounds include:

The uniqueness of this compound lies in its specific structure, which allows it to selectively inhibit STAT3 and exhibit potent anticancer activity.

Properties

Molecular Formula

C20H20N4O2S

Molecular Weight

380.5 g/mol

IUPAC Name

3-benzamido-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C20H20N4O2S/c1-13(2)11-17-23-24-20(27-17)22-19(26)15-9-6-10-16(12-15)21-18(25)14-7-4-3-5-8-14/h3-10,12-13H,11H2,1-2H3,(H,21,25)(H,22,24,26)

InChI Key

IWNZRGCZBBMUSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.